rel-(2R,6S)-tert-Butyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
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Overview
Description
rel-(2R,6S)-tert-Butyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate: is a complex organic compound that features a boron-containing dioxaborolane group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
The synthesis of rel-(2R,6S)-tert-Butyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multiple stepsReaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The dioxaborolane group can participate in substitution reactions, often facilitated by catalysts. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon.
Scientific Research Applications
rel-(2R,6S)-tert-Butyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with nucleophiles, making it useful in various chemical transformations. The pathways involved in its action depend on the specific application and the environment in which it is used .
Comparison with Similar Compounds
Similar compounds include other boron-containing organic molecules, such as:
- (2R,6S)-rel-2,6-Dimethyl-4-(4-((E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzyl)morpholine
- rel-5-[2-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-4-(4-morpholinyl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxybenzenemethanol These compounds share structural similarities but differ in their specific functional groups and reactivity. The unique combination of the dihydropyridine core and the dioxaborolane group in rel-(2R,6S)-tert-Butyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate makes it distinct in its applications and reactivity .
Properties
Molecular Formula |
C18H32BNO4 |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
tert-butyl (2S,6R)-2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C18H32BNO4/c1-12-10-14(19-23-17(6,7)18(8,9)24-19)11-13(2)20(12)15(21)22-16(3,4)5/h10,12-13H,11H2,1-9H3/t12-,13+/m1/s1 |
InChI Key |
AIOICASRSMDUDR-OLZOCXBDSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C[C@H](N([C@H](C2)C)C(=O)OC(C)(C)C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(N(C(C2)C)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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